1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile
Overview
Description
1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a cyclopenta[b]pyrazine ring system, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with hydrazine derivatives can lead to the formation of the pyrazine ring. Subsequent functionalization steps, such as nitrile group introduction and hydroxylation, are carried out under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile has been explored for various scientific research applications:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
- 1-Hydroxy-2-imino-2,3-dihydro-1H-pyrazine-3-carbonitrile
- 1-Hydroxy-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Comparison: Compared to these similar compounds, 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential biological activities. The presence of the cyclopenta[b]pyrazine ring system differentiates it from other heterocycles, offering unique opportunities for chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of chemical compounds
Properties
IUPAC Name |
4-hydroxy-3-imino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-6-8(10)12(13)7-3-1-2-5(7)11-6/h10,13H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXDWCUYCZJCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=N)C(=N2)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494390 | |
Record name | 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63630-29-5 | |
Record name | 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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